2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenol core substituted with chlorine (position 2), fluorine (position 6), and a pinacol-protected boronate group (position 4). This compound is structurally optimized for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBBVCKDURRDBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-chloro-6-fluorophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones or other oxidized products.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Oxidized Phenols: Formed from oxidation reactions.
Scientific Research Applications
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Used in the preparation of advanced materials with specific properties.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The phenolic group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: Electron-withdrawing groups (Cl, F) in the target compound increase electrophilicity at the boron center, accelerating transmetalation in cross-coupling reactions compared to electron-donating groups (e.g., methoxy in 3-Methoxy-4-Bpin-phenol) . Steric hindrance from the 2-chloro and 6-fluoro substituents may reduce coupling efficiency with bulky substrates compared to less-hindered analogs like 4-Bpin-phenol .
Physical Properties: Melting points correlate with molecular symmetry and intermolecular interactions. The 4-Bpin-phenol isomer (mp 112–117°C) exhibits higher thermal stability than the 3-Bpin analog (mp 96.5–98.2°C) due to improved packing efficiency . Methoxy-substituted derivatives (e.g., 3-Methoxy-4-Bpin-phenol) are typically liquids or low-melting solids, enhancing solubility in organic solvents .
Applications: The target compound’s halogenated structure positions it as a precursor for anti-inflammatory or antimicrobial agents, leveraging the bioactivity of chloro-fluoro motifs . Fluorinated analogs (e.g., 2-Fluoro-6-Bpin-phenol) are critical in radiopharmaceuticals, where fluorine-18 isotopes enable positron emission tomography (PET) .
Research Findings and Case Studies
- Synthetic Utility : In a 2013 study, pinacol-protected boronate esters demonstrated 85–95% yields in Suzuki couplings with aryl halides, though sterically hindered substrates required elevated temperatures (~100°C) . The target compound’s chlorine and fluorine substituents may necessitate similar optimizations.
- Drug Development: A 2024 study highlighted boronate esters like 3-Methoxy-4-Bpin-phenol as intermediates in pyrrolo-pyrrole-dione-based anticancer agents, suggesting analogous pathways for the target compound .
- Cost Considerations: Commercial pricing varies significantly; 3-Bpin-phenol costs ¥12,300/g, while 4-Bpin-phenol is priced at ¥31,100/5g, reflecting differences in synthetic complexity .
Biological Activity
2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and safety profile based on recent research findings.
- IUPAC Name: this compound
- Molecular Formula: C12H15BClFO3
- Molecular Weight: 285 Da
- LogP: 4.23
- Polar Surface Area: 36 Å
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown significant inhibitory effects on various cancer cell lines:
- IC50 Values: The compound exhibited an IC50 of approximately 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent activity compared to standard drugs like 5-Fluorouracil (5-FU), which had IC50 values of 17.02 μM for MCF-7 cells and 11.73 μM for MDA-MB-231 cells .
The compound appears to exert its effects through multiple pathways:
- Inhibition of Matrix Metalloproteinases (MMPs): It demonstrated significant inhibition of MMP-2 and MMP-9, which are involved in tumor invasion and metastasis.
- Cell Cycle Arrest: Studies suggest that it induces cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction: Increased levels of caspase 9 were observed in treated samples, indicating the activation of apoptotic pathways .
Safety Profile
In toxicity studies conducted on Kunming mice:
- The compound did not exhibit acute toxicity at doses up to 2000 mg/kg.
- A subacute toxicity study indicated a favorable safety profile with no significant adverse effects observed at high doses (40 mg/kg) administered over three days .
Comparative Analysis with Other Compounds
| Compound Name | IC50 (μM) | Selectivity Index | Mechanism of Action |
|---|---|---|---|
| This compound | 0.126 | High | MMP inhibition, apoptosis |
| 5-Fluorouracil | 17.02 (MCF-7) | Low | DNA synthesis inhibition |
| TAE226 | N/A | Moderate | Targeting specific kinases |
Case Studies
-
In Vivo Efficacy Study:
A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with the compound significantly inhibited lung metastasis compared to control groups . The results indicated a direct effect on tumor growth and metastatic spread. -
Toxicity Assessment:
A comprehensive assessment showed that the compound's administration did not lead to any observable toxic effects even at elevated doses over extended periods.
Q & A
Q. What is the recommended synthetic route for preparing 2-Chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A robust method involves reacting 4-bromo-2-chloro-6-fluorophenol with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in anhydrous THF or DMSO at 80–100°C for 12–24 hours . Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) is critical to isolate the boronic ester. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ ~6.5–7.5 ppm) and confirm substitution patterns. The fluorine atom induces splitting in neighboring protons .
- ¹¹B NMR : A peak near δ 30–35 ppm confirms the boronic ester .
- ¹⁹F NMR : A singlet near δ -110 to -120 ppm verifies the fluoro substituent .
- FT-IR : B-O stretches (~1350 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) are diagnostic .
Q. What is the role of the dioxaborolane group in this compound’s reactivity?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a protecting group for boronic acids, enhancing stability and solubility in organic solvents. It facilitates Suzuki-Miyaura cross-coupling reactions with aryl/heteroaryl halides to construct biaryl scaffolds, a key step in medicinal chemistry and materials science .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational NMR data?
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. For example:
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
The phenol group promotes hydrogen bonding, but steric hindrance from the dioxaborolane and halogen substituents may impede crystal formation. Strategies include:
- Screening solvents with low polarity (e.g., toluene/hexane mixtures).
- Using vapor diffusion techniques with dichloromethane and methanol.
- Employing SHELXT (for structure solution) and OLEX2 (for refinement) to handle twinning or partial occupancy issues .
Q. How does the compound’s stability vary under different storage conditions?
- In solution : Degrades in protic solvents (e.g., water, methanol) via hydrolysis of the boronic ester. Store in anhydrous THF or DMF at -20°C under inert gas .
- Solid state : Stable for months at 0–6°C in a desiccator. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. What strategies optimize its use in multi-step syntheses (e.g., drug candidates)?
- Orthogonal protection : Protect the phenol with a TBS group before cross-coupling to prevent side reactions .
- Sequential coupling : Use Pd-XPhos catalysts for selective coupling with sterically hindered partners .
- Post-functionalization : Convert the boronic ester to a trifluoroborate salt for improved stability in aqueous media .
Q. How can computational modeling predict its reactivity in novel reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
